3-(Dimethylamino)phenyl acetate

Physicochemical Properties Separation Science Medicinal Chemistry

3-(Dimethylamino)phenyl acetate, also known as 3-acetoxy-N,N-dimethylaniline, is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is characterized by a dimethylamino group at the meta position of a phenyl acetate core, which imparts distinct electronic properties.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 17579-36-1
Cat. No. B092154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)phenyl acetate
CAS17579-36-1
Synonyms3-Acetoxy-N,N-dimethylaniline
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC(=C1)N(C)C
InChIInChI=1S/C10H13NO2/c1-8(12)13-10-6-4-5-9(7-10)11(2)3/h4-7H,1-3H3
InChIKeyPDKHRSDHGQFHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)phenyl acetate (CAS 17579-36-1) for Scientific Research and Chemical Synthesis


3-(Dimethylamino)phenyl acetate, also known as 3-acetoxy-N,N-dimethylaniline, is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is characterized by a dimethylamino group at the meta position of a phenyl acetate core, which imparts distinct electronic properties . This compound is primarily utilized as an organic building block in chemical synthesis and serves as a valuable research intermediate in medicinal chemistry and materials science .

Why 3-(Dimethylamino)phenyl acetate Cannot Be Replaced by Common Analogs in Scientific Applications


The specific substitution pattern and functional groups of 3-(dimethylamino)phenyl acetate (CAS 17579-36-1) are critical determinants of its chemical reactivity, physical properties, and biological interactions. Unlike its positional isomers or compounds with similar cores, the meta-oriented dimethylamino group on the phenyl acetate scaffold creates a unique electronic environment that influences everything from its boiling point to its interaction with biological targets . Substituting this compound with a para- or ortho-isomer, or with a non-esterified analog like 3-(dimethylamino)phenol, can lead to significant and unpredictable changes in experimental outcomes, including altered reaction kinetics, different metabolic stability, and potentially opposing biological effects [1].

Quantitative Evidence for 3-(Dimethylamino)phenyl acetate Differentiation from Analogs


Comparison of Boiling Points and LogP Values for Meta-, Para-, and Ortho-Substituted Dimethylamino Phenyl Acetates

The meta-substitution of the dimethylamino group on the phenyl acetate ring results in distinct physicochemical properties compared to its positional isomers. Specifically, 3-(dimethylamino)phenyl acetate exhibits a boiling point of 279.9°C at 760 mmHg and a calculated LogP of 1.67790 . In contrast, the para-substituted analog, 4-(dimethylamino)phenylacetic acid, has a significantly higher boiling point of 328.8°C at 760 mmHg and a lower XLogP3 of 1.8 . These differences, driven by the position of the dimethylamino group, directly impact the compound's volatility and lipophilicity, which are critical parameters for purification (e.g., distillation, chromatography) and predicting its behavior in biological systems (e.g., membrane permeability).

Physicochemical Properties Separation Science Medicinal Chemistry

Comparative Density Analysis for 3-(Dimethylamino)phenyl acetate and its Structural Relatives

The density of a compound is a fundamental property relevant to its handling, formulation, and transport. 3-(Dimethylamino)phenyl acetate has a reported density of 1.085 g/cm³ [1]. This is notably lower than its acid counterpart, 3-(dimethylamino)phenylacetic acid, which has a density of 1.157 g/cm³ . The density also differs from that of a related compound, 3-[(dimethylamino)methyl]phenyl acetate, which has a calculated density of 1.052 g/cm³ . These variations, stemming from differences in functional group (ester vs. acid) and side-chain length, underscore the need for precise compound identity in applications where mass-volume relationships are critical.

Physicochemical Properties Formulation Chemistry Material Science

Differential Biological Activity: Target Engagement Profile for 3-(Dimethylamino)phenyl acetate Derivatives

While direct biological data for the exact compound 3-(dimethylamino)phenyl acetate is limited, its core structure is a key pharmacophore in a series of biologically active molecules. This contrasts with its non-esterified analog, 3-(dimethylamino)phenol, which exhibits a distinct biological profile, including induction of oxidative stress in human erythrocytes and alteration of acetylcholinesterase activity [1]. Derivatives of the 3-(dimethylamino)phenyl scaffold have been explored as acetylcholinesterase inhibitors [2] and have shown interactions with targets like Phenylethanolamine N-Methyltransferase (PNMT) [3]. This evidence suggests that the 3-(dimethylamino)phenyl acetate core offers a unique platform for derivatization, distinct from the phenol or other positional isomers, and is a valuable starting point for designing compounds with specific target interactions.

Enzyme Inhibition Drug Discovery Pharmacology

Key Application Scenarios for 3-(Dimethylamino)phenyl acetate (CAS 17579-36-1)


Use as a Key Intermediate in the Synthesis of Meta-Substituted Active Pharmaceutical Ingredients (APIs)

Given its established role as a core scaffold for enzyme inhibitors [1][2], 3-(dimethylamino)phenyl acetate is ideally suited for use as a synthetic intermediate in medicinal chemistry programs. Researchers can leverage its unique meta-substitution pattern to construct libraries of compounds for screening against targets like acetylcholinesterase or PNMT, where the position of the dimethylamino group is known to be critical for activity. Its distinct boiling point (279.9°C) and density (1.085 g/cm³) compared to analogs [3] facilitate its purification and characterization during multi-step synthesis.

A Building Block for Designing Chemical Probes with Defined Physicochemical Properties

The quantifiable differences in lipophilicity (LogP 1.67790) and boiling point between 3-(dimethylamino)phenyl acetate and its para-isomer make it a preferred choice for designing chemical probes where specific membrane permeability or volatility is required. For instance, in the development of PET tracers or fluorescent dyes, the meta-substituted ester could offer a more favorable pharmacokinetic profile or spectroscopic property compared to its ortho- or para-substituted counterparts.

Material Science Applications Requiring Specific Density and Thermal Stability

The specific density (1.085 g/cm³) and high boiling point (279.9°C) of 3-(dimethylamino)phenyl acetate, which differ from related compounds like 3-(dimethylamino)phenylacetic acid and 3-[(dimethylamino)methyl]phenyl acetate [3], make it a candidate for applications in material science where precise physical properties are non-negotiable. This could include its use as a monomer precursor, a component in specialized coatings, or a model compound for studying structure-property relationships in polymer chemistry.

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